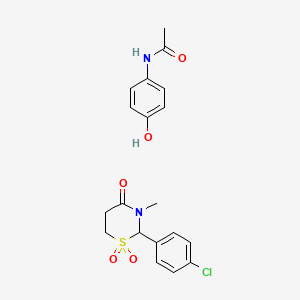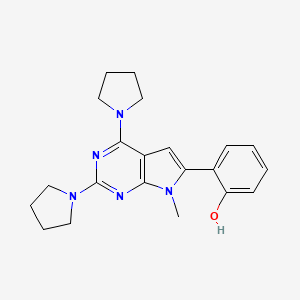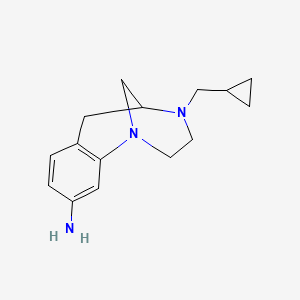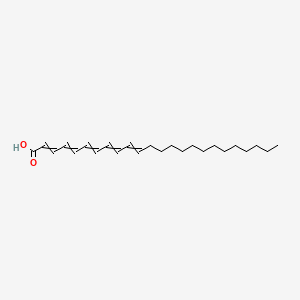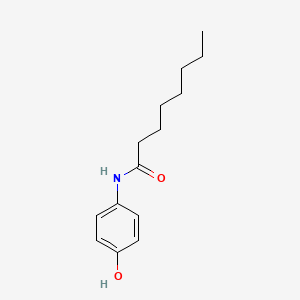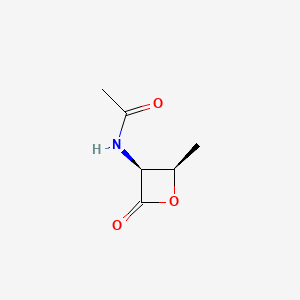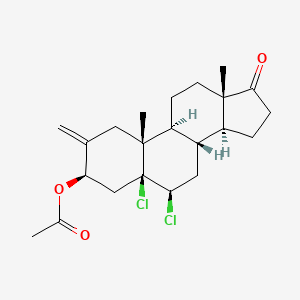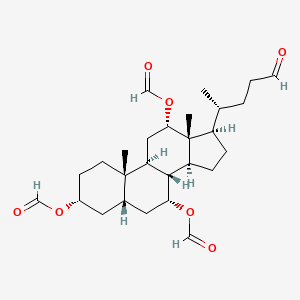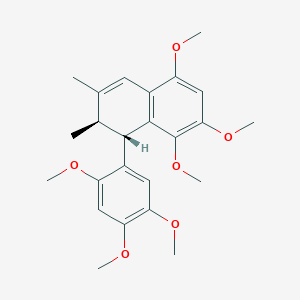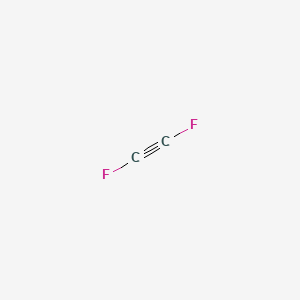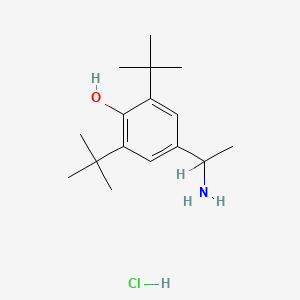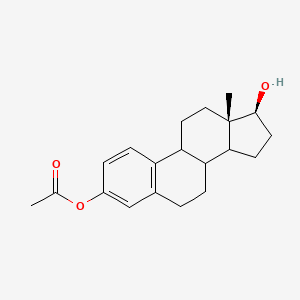
17-Hydroxyestra-1(10),2,4-trien-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol Acetate is the acetate salt form of estradiol, the most potent, naturally produced estrogen. Estradiol acetate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Stereoselective synthesis and receptor-binding examination of estradiol isomers, including those transformed into 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, revealed unique stereochemical properties and interaction mechanisms with estrogen, androgen, and progesterone receptors (Szájli et al., 2004).
- Synthesis of various estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, facilitated exploration into diverse molecular structures and their potential applications in medicinal chemistry (Baranovsky et al., 2007).
Biological Activity and Potential Applications
- Analysis of estrane derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, demonstrated their potential in biomedical applications such as antioxidant activity, cytotoxicity against cancer cells, and inhibition of key enzymes involved in steroid metabolism (Klisurić et al., 2016).
- Development of fluorescent probes using estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, for use in receptor assays and immunoassays, highlighting their significance in biochemical research (Oe et al., 2002).
Propriétés
Nom du produit |
17-Hydroxyestra-1(10),2,4-trien-3-yl acetate |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
Clé InChI |
FHXBMXJMKMWVRG-OQPPHWFISA-N |
SMILES isomérique |
CC(=O)OC1=CC2=C(C=C1)C3CC[C@@]4([C@H](CCC4C3CC2)O)C |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
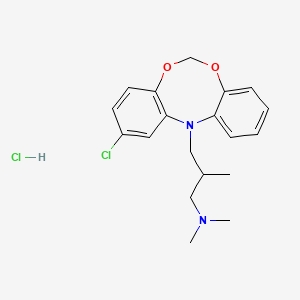
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
